molecular formula C10H15F3O5S B14777372 Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate

Katalognummer: B14777372
Molekulargewicht: 304.29 g/mol
InChI-Schlüssel: LLEAPZQEGKSDNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethylsulfonyloxy group, which is significant in various chemical reactions and applications, particularly in pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

The synthesis of Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate typically involves the reaction of a cyclopentyl derivative with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the trifluoromethylsulfonyloxy group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .

Wissenschaftliche Forschungsanwendungen

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate involves its interaction with molecular targets through its trifluoromethylsulfonyloxy group. This group can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate can be compared with other compounds containing trifluoromethylsulfonyloxy groups. Similar compounds include:

  • Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)butanoate
  • Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)pentanoate

These compounds share similar structural features but differ in the length of the carbon chain, which can influence their reactivity and applications. This compound is unique due to its specific balance of reactivity and stability, making it suitable for various applications .

Eigenschaften

Molekularformel

C10H15F3O5S

Molekulargewicht

304.29 g/mol

IUPAC-Name

methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate

InChI

InChI=1S/C10H15F3O5S/c1-17-9(14)8(6-7-4-2-3-5-7)18-19(15,16)10(11,12)13/h7-8H,2-6H2,1H3

InChI-Schlüssel

LLEAPZQEGKSDNL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CC1CCCC1)OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.